1-(1-Methyl-1h-imidazol-4-yl)cyclopropane-1-carbonitrile
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Overview
Description
1-(1-Methyl-1h-imidazol-4-yl)cyclopropane-1-carbonitrile is a chemical compound that features a cyclopropane ring attached to an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methyl-1h-imidazol-4-yl)cyclopropane-1-carbonitrile typically involves the reaction of 1-methyl-1H-imidazole-4-carboxylic acid with cyclopropylamine under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the nitrile group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methyl-1h-imidazol-4-yl)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of cyclopropylamine derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
1-(1-Methyl-1h-imidazol-4-yl)cyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 1-(1-Methyl-1h-imidazol-4-yl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The imidazole ring can interact with various enzymes and receptors, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
- 4-Cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole
- Ethyl 1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole-4-carboxylate
Comparison: 1-(1-Methyl-1h-imidazol-4-yl)cyclopropane-1-carbonitrile is unique due to its cyclopropane ring, which imparts distinct steric and electronic properties compared to other imidazole derivatives. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H9N3 |
---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
1-(1-methylimidazol-4-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C8H9N3/c1-11-4-7(10-6-11)8(5-9)2-3-8/h4,6H,2-3H2,1H3 |
InChI Key |
GLLSBVIBAGGAND-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1)C2(CC2)C#N |
Origin of Product |
United States |
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